UCF-101
Overview
Description
Mammalian Omi/HtrA2 is a serine protease localized in mitochondria with close homology to bacterial HtrA chaperones. It is released from the mitochondria in response to apoptotic stimuli whereupon it induces cell death through both a caspase-dependent manner and a mechanism that involves its protease activity. UCF 101 is an inhibitor of the proteolytic activity of Omi/HtrA2 (IC50 = 9.5 μM). It is highly specific for Omi/HtrA2, demonstrating less potent activity when tested against a panel of various other serine proteases (IC50s range from 200 to >500 μM). Additionally, UCF 101 is naturally fluorescent, thus enabling the visualization of its entry into cells. UCF 101 has been used to decrease cerebral infarct size in a rat model of cerebral ischemia, demonstrating neuroprotective effects by reducing apoptosis of cortical cells. It has also been reported to be protective of cardiomyocytes against ischemic injury through a mechanism that prevents Omi/HtrA2 proteolysis of Thanatos-associated protein 5, a cardiac-specific nuclear protein that controls cell cycle progression.
UCF-101 is a selective inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2 involved in the cellular response to thermal and oxidative stress.
Mechanism of Action
Target of Action
UCF-101 is a competitive inhibitor of the protease Omi/HtrA2 . Omi/HtrA2 is a serine protease that plays a crucial role in cellular processes, including apoptosis and stress response .
Mode of Action
This compound interacts with Omi/HtrA2 by competitively and reversibly inhibiting its protease activity . This inhibition prevents Omi/HtrA2 from performing its normal function, leading to changes in cellular processes where Omi/HtrA2 is involved .
Biochemical Pathways
This compound’s inhibition of Omi/HtrA2 impacts several biochemical pathways. It has been observed to inhibit the upregulation of Bax, cleaved caspase-3, and cleaved caspase-9, which are key players in the apoptosis pathway . Additionally, this compound activates the JNK/ERK/P38 signaling pathway , which is involved in cellular responses to stress.
Pharmacokinetics
It is known that this compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects.
Result of Action
This compound has been shown to have neuroprotective and cardioprotective effects . It reduces apoptosis, or programmed cell death, in neurons and cardiac cells . This is likely due to its inhibition of key proteins in the apoptosis pathway, such as Bax and caspases .
Biochemical Analysis
Biochemical Properties
UCF-101 interacts with the pro-apoptotic protease Omi/HtrA2, inhibiting its activity . The IC50 value for this interaction is 9.5 μM . This compound exhibits very little activity against various other serine proteases .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the upregulation of Bax, cleaved caspase-3 and cleaved caspase-9, and activate the JNK/ERK/P38 signaling pathway . Furthermore, this compound treatment inhibited the upregulation of glial fibrillary acidic protein (GFAP), vimentin, Iba1 and CD68 in mice with IR injury .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the pro-apoptotic protease Omi/HtrA2, thereby preventing apoptosis . It also influences cell signaling pathways, including the JNK/ERK/P38 pathway .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have protective effects against cerebral ischemia/reperfusion (CIR) injury
Biological Activity
UCF-101 is a compound recognized primarily for its role as an inhibitor of the mitochondrial serine protease Omi/HtrA2. This protease is involved in cellular stress responses and apoptosis, making this compound a significant focus in research surrounding neuroprotection and cell death mechanisms. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on various studies.
This compound functions by competitively and reversibly inhibiting the proteolytic activity of Omi/HtrA2. This inhibition is critical as Omi/HtrA2 is released from mitochondria during apoptotic stimuli and can induce cell death through its protease activity. The compound was initially identified through high-throughput screening (HTS) using a fluorescein-casein substrate, demonstrating specific activity against Omi/HtrA2 with minimal effects on other serine proteases .
In Vitro Studies
In vitro experiments have shown that this compound effectively inhibits Omi/HtrA2-induced cell death. For instance, in caspase-9 knockout fibroblasts, this compound was able to prevent cell death induced by overexpression of Omi/HtrA2, indicating its potential as a protective agent against apoptosis .
Table 1: In Vitro Efficacy of this compound
Study Type | Concentration | Effect Observed |
---|---|---|
Caspase-9 (-/-) Cells | 10 μM | Inhibition of cell death |
Fluorescence Assay | N/A | Monitored cellular uptake |
In Vivo Studies
In vivo studies have further elucidated the neuroprotective effects of this compound. A notable study involved administering this compound to rats prior to reperfusion following ischemic injury. Results indicated a significant reduction in cerebral infarct size (approximately 16.27%) and improved neurological outcomes. Additionally, treatment with this compound reduced the number of TUNEL-positive cells in the cerebral cortex, which are indicative of apoptosis .
Table 2: In Vivo Efficacy of this compound
Animal Model | Dose (μmol/kg) | Outcome |
---|---|---|
Rat (Ischemia Model) | 1.5 | Decreased infarct size by 16.27% |
Rat | N/A | Reduced TUNEL-positive cells significantly |
Cellular Stress Response
This compound not only inhibits Omi/HtrA2 but also appears to activate cellular stress response pathways. Studies have shown that treatment with this compound can induce the expression of stress-related transcription factors such as CHOP and ATF3, suggesting that it may trigger adaptive cellular responses independent of its inhibitory effects on HtrA2 .
Table 3: Stress Response Activation by this compound
Pathway Activated | Observed Effect |
---|---|
CHOP | Induction observed |
ATF3 | Induction observed |
ERK | Moderate activation noted |
Clinical Implications
Despite promising preclinical findings, there have been no clinical trials conducted to date involving this compound. The compound's unique mechanism of action and ability to protect against neuronal damage positions it as a potential candidate for further development in treating neurodegenerative diseases and conditions associated with oxidative stress and apoptosis .
Properties
IUPAC Name |
5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNSXBXKNMWKEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N(C2=S)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360330 | |
Record name | High Temperature Requirement A2 Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313649-08-0, 5568-25-2 | |
Record name | UCF 101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313649080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | High Temperature Requirement A2 Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 313649-08-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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